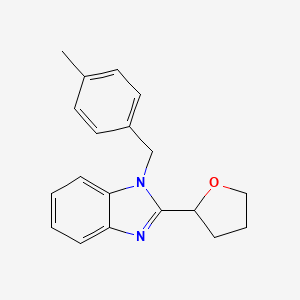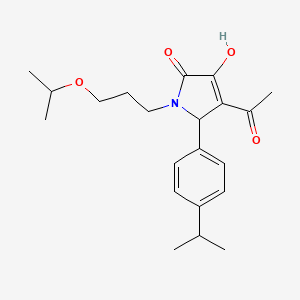
2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a trimethoxybenzamide moiety linked to a tetrahydroquinoline structure, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trimethoxybenzamide Group: The trimethoxybenzamide group is introduced through an amide coupling reaction. This involves reacting the tetrahydroquinoline derivative with 2,3,4-trimethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Applications De Recherche Scientifique
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s trimethoxybenzamide moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The tetrahydroquinoline structure may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethoxybenzamide: Lacks the tetrahydroquinoline structure, resulting in different biological activity.
2,3,4-Trimethoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of the tetrahydroquinoline.
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide: Similar but with an acetamide group instead of benzamide.
Uniqueness
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is unique due to its combined trimethoxybenzamide and tetrahydroquinoline structures, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C19H20N2O5 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2,3,4-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-9-8-12(16(25-2)17(15)26-3)18(22)21-14-10-11-6-4-5-7-13(11)20-19(14)23/h4-9,14H,10H2,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
NLWJCDSBEAADQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)NC2CC3=CC=CC=C3NC2=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049739.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11049750.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)



![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)
![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11049791.png)
![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)
![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)